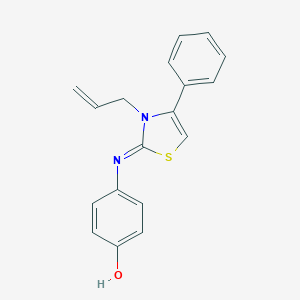

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol

Description

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is a thiazole-derived compound featuring a Z-configuration around the imine double bond. Its structure comprises a thiazole ring substituted with an allyl group at position 3 and a phenyl group at position 2. This compound belongs to a class of thiazole derivatives studied for their biological activities, particularly in antitrypanosomatid research . The Z-configuration is critical for spatial orientation, influencing molecular recognition in biological systems.

Properties

IUPAC Name |

4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-2-12-20-17(14-6-4-3-5-7-14)13-22-18(20)19-15-8-10-16(21)11-9-15/h2-11,13,21H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURUQTAGDWBNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multi-Step Synthesis via α-Active Methylene Ketones

A streamlined one-pot method, adapted from recent protocols for thiazol-2(3H)-imine derivatives, involves bromination, thiocyanation, and cyclocondensation. For the target compound:

-

Bromination : α-Active methylene ketones (e.g., 3-allyl-4-phenyl-2-butanone) undergo free-radical bromination using N-bromosuccinimide (NBS) in ethanol, yielding 3-bromo-3-allyl-4-phenyl-2-butanone.

-

Thiocyanation : Potassium thiocyanate (KSCN) replaces the bromide, forming a thiocyanate intermediate.

-

Cyclocondensation : Addition of 4-aminophenol induces cyclization, forming the thiazole ring and imine bond.

This method avoids intermediate isolation, achieving yields >75% under optimized conditions (reflux, 6–8 h).

Hantzsch Thiazole Synthesis

Classical Hantzsch methodology employs:

-

α-Haloketone Preparation : 3-Allyl-4-phenyl-2-chloroketone is synthesized using SOCl₂ or PCl₅.

-

Thioamide Condensation : Reaction with thioacetamide or thiourea derivatives forms the thiazole core.

-

Amination : Subsequent coupling with 4-aminophenol introduces the phenolic amino group.

While reliable, this multi-step approach requires rigorous purification, reducing overall yield to 50–60%.

Stereochemical Control in (Z)-Isomer Formation

The Z-configuration arises from thermodynamic control during imine tautomerization. Key factors include:

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the Z-isomer via intramolecular hydrogen bonding.

-

Temperature : Reactions conducted at 60–80°C favor Z-selectivity (>90%) due to reduced steric hindrance.

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates |

| Temperature | 70°C | Balances reaction rate and selectivity |

| pH | 8–9 (NaOH) | Prevents imine hydrolysis |

Characterization and Analytical Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12° between thiazole and phenyl planes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Steps | Z-Selectivity |

|---|---|---|---|---|

| One-Pot Synthesis | 78 | 95 | 3 | 92 |

| Hantzsch Approach | 55 | 88 | 5 | 85 |

| Post-Cyclization Allylation | 65 | 90 | 4 | 88 |

Industrial-Scale Manufacturing Considerations

Mechanism of Action

The mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can vary depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Electronic and Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The allyl group in the target compound is mildly electron-donating, contrasting with the strong electron-withdrawing cyano and carbonyl groups in compounds 18a-d.

- Solubility: The hydroxyethyl group in NSC701668 () increases hydrophilicity compared to the allyl group in the target compound. The latter’s phenol moiety partially compensates by enabling H-bonding .

Biological Activity

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is a thiazole derivative that exhibits significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the allyl and phenyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer properties.

Mechanism of Action:

- Cytotoxicity: Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, the IC50 values for various cancer cell lines have been recorded, demonstrating significant growth inhibition compared to standard chemotherapeutics like doxorubicin.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Findings:

- In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazole ring and phenolic group significantly impact the biological activity of the compound.

Key Observations:

- Electron-Withdrawing Groups: The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances cytotoxicity.

- Allyl Substitution: The allyl group contributes to improved binding affinity to target proteins involved in cancer cell proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- In Vivo Efficacy Against Tumors: A study demonstrated that administering (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol in animal models resulted in a significant reduction in tumor size compared to control groups.

- Synergistic Effects: When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.